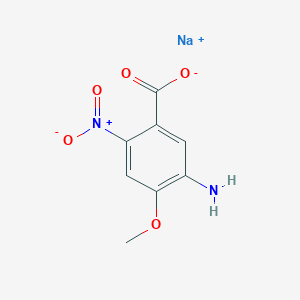

Sodium;5-amino-4-methoxy-2-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;5-amino-4-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O5Na. It is a sodium salt derivative of 5-amino-4-methoxy-2-nitrobenzoic acid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-amino-4-methoxy-2-nitrobenzoate typically involves the nitration of 4-methoxybenzoic acid followed by amination and subsequent neutralization with sodium hydroxide. The reaction conditions often include:

Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.

Amination: Reduction of the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Neutralization: Reacting the resulting 5-amino-4-methoxy-2-nitrobenzoic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-amino-4-methoxy-2-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Sodium;5-amino-4-methoxy-2-nitrobenzoate features a benzoic acid backbone with three significant functional groups: an amino group, a methoxy group, and a nitro group. These functional groups contribute to its reactivity and interaction with biological systems.

Chemical Structure:

- Molecular Formula: C9H10N2O4Na

- Molecular Weight: 232.18 g/mol

Scientific Research Applications

The compound exhibits diverse applications across various scientific disciplines:

Chemistry

- Intermediate in Synthesis: this compound serves as an intermediate for synthesizing more complex organic molecules. It can be involved in oxidation, reduction, and substitution reactions, facilitating the development of new compounds.

Biology

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes by binding to active or allosteric sites. This property is particularly useful in biochemical research where understanding enzyme kinetics is crucial.

- Protein Binding Studies: Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions with proteins, which can modulate protein function.

Medicine

- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents. For example, it showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 12.5 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 20 | 8 |

| C. albicans | 16 | 15 |

- Anti-inflammatory Effects: Studies have shown that the compound can inhibit pro-inflammatory cytokines, indicating its potential therapeutic role in treating inflammatory conditions.

Industry

- Dyes and Pigments Production: this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, demonstrating robust antibacterial properties.

Case Study 2: Anti-inflammatory Research

Another investigation explored the compound's effects on inflammatory bowel disease models in vivo. It demonstrated a reduction in inflammation markers, suggesting therapeutic potential in gastrointestinal disorders.

Case Study 3: Enzyme Interaction Studies

Experiments focused on the compound's interaction with acetylcholinesterase revealed competitive inhibition patterns, highlighting its potential role in cognitive enhancement therapies.

Mecanismo De Acción

The mechanism of action of Sodium;5-amino-4-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The nitro and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparación Con Compuestos Similares

- Sodium;5-amino-4-methoxy-2-nitrobenzenesulfonate

- Sodium;5-amino-4-methoxy-2-nitrobenzoic acid

- Sodium;5-amino-4-methoxy-2-nitrobenzamide

Comparison: Sodium;5-amino-4-methoxy-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and interaction profiles with biological targets, making it a valuable compound in various research applications.

Actividad Biológica

Sodium;5-amino-4-methoxy-2-nitrobenzoate, a derivative of 5-amino-4-methoxy-2-nitrobenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, an amino group, and a methoxy group attached to a benzoic acid backbone. The presence of these functional groups enables various interactions with biological macromolecules, influencing enzyme activity and metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. The nitro and amino groups facilitate hydrogen bonding and electrostatic interactions with target enzymes.

- Protein Binding : Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions with proteins, which can modulate protein function.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that derivatives containing nitro groups exhibit significant antibacterial activity against various strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 12.5 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 20 | 8 |

| C. albicans | 16 | 15 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of this compound against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating robust antibacterial properties .

- Anti-inflammatory Research : Another investigation explored the compound's effects on inflammatory bowel disease models in vivo. It demonstrated a reduction in inflammation markers, suggesting therapeutic potential in gastrointestinal disorders .

- Enzyme Interaction Studies : Experiments focused on the compound's interaction with acetylcholinesterase revealed competitive inhibition patterns, highlighting its potential role in cognitive enhancement therapies .

Applications in Research

The compound is utilized across various scientific disciplines:

- Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules.

- Biochemistry : Investigated for its role as a biochemical probe in studying enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Explored for potential therapeutic applications, particularly as anti-inflammatory and antimicrobial agents .

Propiedades

IUPAC Name |

sodium;5-amino-4-methoxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5.Na/c1-15-7-3-6(10(13)14)4(8(11)12)2-5(7)9;/h2-3H,9H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSQTJLJTYWQRI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)[O-])N.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N2NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.